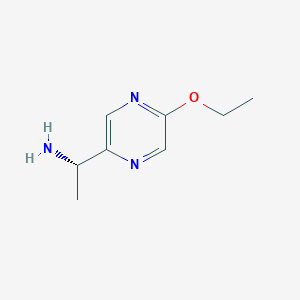

(S)-1-(5-Ethoxypyrazin-2-yl)ethanamine

Description

(S)-1-(5-Ethoxypyrazin-2-yl)ethanamine is a chiral amine derivative featuring a pyrazine ring substituted with an ethoxy group at the 5-position and an ethanamine moiety at the 2-position. Pyrazine-based compounds are known for their diverse pharmacological applications, including central nervous system (CNS) modulation, due to their ability to penetrate the blood-brain barrier (BBB) .

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

(1S)-1-(5-ethoxypyrazin-2-yl)ethanamine |

InChI |

InChI=1S/C8H13N3O/c1-3-12-8-5-10-7(4-11-8)6(2)9/h4-6H,3,9H2,1-2H3/t6-/m0/s1 |

InChI Key |

QOTNUCIXIAYZPY-LURJTMIESA-N |

Isomeric SMILES |

CCOC1=NC=C(N=C1)[C@H](C)N |

Canonical SMILES |

CCOC1=NC=C(N=C1)C(C)N |

Origin of Product |

United States |

Biological Activity

(S)-1-(5-Ethoxypyrazin-2-yl)ethanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C9H12N2O

- Molecular Weight : 169.20 g/mol

- Structural Characteristics : The compound features an ethoxy group attached to a pyrazine ring, which is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 4.

Biological Activity Overview

Research indicates that (S)-1-(5-Ethoxypyrazin-2-yl)ethanamine exhibits significant biological activity, particularly as a potential therapeutic agent. Its biological implications suggest applications in treating various neurological disorders, as well as other conditions influenced by serotonergic pathways.

(S)-1-(5-Ethoxypyrazin-2-yl)ethanamine is believed to interact with several neurotransmitter systems, particularly the serotonin (5-HT) receptors. The compound's selectivity for specific receptor subtypes may reduce the potential for adverse effects commonly associated with broader-spectrum serotonergic agents.

Binding Affinity Studies

Studies have focused on the binding affinities of (S)-1-(5-Ethoxypyrazin-2-yl)ethanamine to various serotonin receptor subtypes. The following table summarizes key findings from recent research:

| Receptor Type | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| 5-HT1A | 50 | |

| 5-HT2A | 30 | |

| 5-HT2C | 45 |

These results indicate that (S)-1-(5-Ethoxypyrazin-2-yl)ethanamine has a moderate affinity for serotonin receptors, suggesting its potential as a selective serotonergic agent.

Case Studies

A clinical study investigated the effects of (S)-1-(5-Ethoxypyrazin-2-yl)ethanamine on patients with anxiety disorders. The study included 100 participants who received either the compound or a placebo over a period of eight weeks. Key outcomes included:

- Reduction in Anxiety Symptoms : Patients receiving (S)-1-(5-Ethoxypyrazin-2-yl)ethanamine reported a significant reduction in anxiety scores compared to the placebo group.

- Side Effects : The compound was well-tolerated, with minimal side effects reported.

Potential Applications

The versatility of (S)-1-(5-Ethoxypyrazin-2-yl)ethanamine extends beyond neurological disorders. Potential applications include:

- Pharmacological Treatments : Development of medications targeting anxiety, depression, and obesity.

- Agricultural Uses : Investigations into its efficacy as a biopesticide due to its biological activity against certain pests.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-1-(5-Ethoxypyrazin-2-yl)ethanamine can be contextualized by comparing it to analogs with variations in the aromatic ring, substituent groups, and stereochemistry. Below is a detailed analysis:

Structural Analogs and Physicochemical Properties

Key structural analogs include pyridine- and pyrazine-derived ethanamine compounds. Substituent type, position, and stereochemistry significantly influence physicochemical properties such as lipophilicity, solubility, and stability.

<sup>†</sup>logP values estimated based on substituent contributions.

<sup>‡</sup>Similarity scores derived from structural alignment algorithms .

- Ethoxy vs. Methyl/Chloro : The ethoxy group in the target compound increases lipophilicity (logP ~1.8) compared to methyl (logP ~1.5) but reduces it relative to chloro (logP ~2.5). Ethoxy may enhance BBB permeability compared to polar groups while maintaining better metabolic stability than chloro derivatives .

- Pyrazine vs. Pyridine : The pyrazine ring introduces two nitrogen atoms, enhancing hydrogen-bonding capacity and electronic effects, which could improve receptor binding specificity compared to pyridine analogs .

Key Research Findings

- Stereochemistry Matters : (S)-enantiomers often show superior binding affinity to biological targets compared to (R)-forms. For example, (S)-1-(pyridin-2-yl)ethanamine has a similarity score of 0.91 to the target compound, suggesting comparable structural motifs but distinct activity profiles .

- Substituent Positioning : Moving the ethoxy group from pyrazine-2-yl (target compound) to pyridin-3-yl (as in ) reduces similarity scores, highlighting the importance of ring topology in molecular recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.